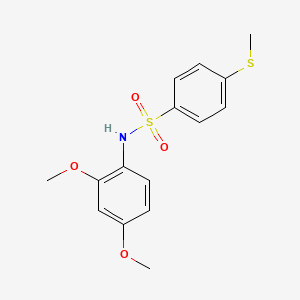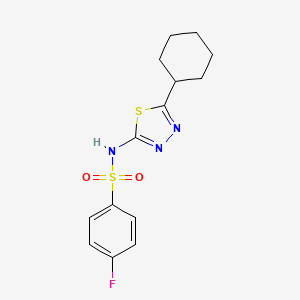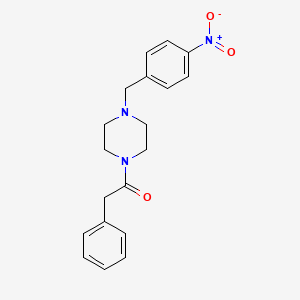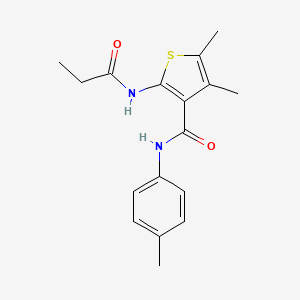![molecular formula C11H10N2O2 B5851222 1-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5851222.png)
1-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione, commonly known as MPTP, is a chemical compound that has been extensively studied for its neurotoxic effects. MPTP is a prodrug that is converted to MPP+ (1-methyl-4-phenylpyridinium) in the brain, which selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease. MPTP has been used extensively in research to model Parkinson's disease and study its underlying mechanisms.
Wirkmechanismus
MPTP is converted to MPP+ by monoamine oxidase-B (MAO-B) in the brain. MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits mitochondrial complex I, leading to oxidative stress and mitochondrial dysfunction. This ultimately results in the selective destruction of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPTP are primarily related to its neurotoxic effects. MPTP-induced Parkinsonism in animal models leads to a loss of dopaminergic neurons in the substantia nigra, resulting in motor deficits similar to those seen in Parkinson's disease. MPTP also leads to oxidative stress, mitochondrial dysfunction, and inflammation, which have been implicated in the pathogenesis of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPTP in lab experiments is that it selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease. This makes it a valuable tool for studying the disease and testing potential treatments. However, one limitation of using MPTP is that it is a potent neurotoxin and can be dangerous if mishandled. Additionally, the use of MPTP in animal models may not fully replicate the complex pathogenesis of Parkinson's disease in humans.
Zukünftige Richtungen
There are several future directions for research involving MPTP. One area of focus is the development of neuroprotective agents that can prevent or mitigate the neurotoxic effects of MPTP. Another area of focus is the identification of biomarkers that can be used to diagnose Parkinson's disease at an earlier stage. Additionally, there is ongoing research into the role of inflammation, oxidative stress, and mitochondrial dysfunction in Parkinson's disease, which may lead to new treatments for the disease.
Synthesemethoden
MPTP can be synthesized in several ways, including the reaction of 4-methylphenylamine with maleic anhydride or the reaction of 4-methylphenylhydrazine with diethyl maleate. The resulting product is then oxidized with potassium permanganate to form MPTP.
Wissenschaftliche Forschungsanwendungen
MPTP has been widely used in scientific research to study Parkinson's disease and its underlying mechanisms. MPTP-induced Parkinsonism in animal models has been used to study the effects of various drugs and treatments on the disease. MPTP has also been used to study the role of oxidative stress, mitochondrial dysfunction, and inflammation in Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(4-methylanilino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-2-4-9(5-3-8)12-13-10(14)6-7-11(13)15/h2-7,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFJWXBYJMDKPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclohexyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5851152.png)

![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5851166.png)


![1-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5851200.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5851202.png)

![5-[(cycloheptylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5851230.png)


![1-[(5-acetyl-3-thienyl)methyl]-2,5-pyrrolidinedione](/img/structure/B5851243.png)